(1-Methyl-1H-pyrrole-3,4-diyl)dimethanol is an organic compound with the molecular formula CHNO and a molecular weight of 141.17 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic ring containing nitrogen. The presence of two hydroxymethyl groups at the 3 and 4 positions of the pyrrole ring contributes to its chemical properties and potential reactivity. The compound is characterized by its unique structural attributes, which influence its biological activity and applications in various fields.
The synthesis of (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol can be achieved through various methods:
(1-Methyl-1H-pyrrole-3,4-diyl)dimethanol has potential applications in:
Studies on the interactions of (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol with various biological molecules indicate that it may bind to specific receptors or enzymes involved in cancer progression. Research into its binding affinities and interaction mechanisms is ongoing, aiming to understand how this compound affects cellular processes at the molecular level.
Several compounds share structural similarities with (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2,5-Dihydro-4-methoxy-1-methyl-1H-pyrrole | CHNO | Contains a methoxy group; different reactivity profile. |
(1-(tert-butyl)-1H-pyrrole-3,4-diyl)dimethanol | CHNO | Features a tert-butyl group; increased steric hindrance. |
1-Methyl-2,5-diphenylpyrrole | CHN | More complex aromatic system; potential for different biological activities. |
The uniqueness of (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol lies in its specific arrangement of functional groups and the presence of two hydroxymethyl substituents on the pyrrole ring. This configuration may provide distinct reactivity patterns and biological properties compared to other pyrrole derivatives. Its potential as an antileukemic agent further distinguishes it from similar compounds that may not exhibit such activity.